4-(Chloromethyl)-2-methylbenzo[d]thiazole
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Overview
Description
4-(Chloromethyl)-2-methylbenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its wide range of biological and chemical properties. Thiazole derivatives are found in various natural products and have significant applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methylbenzo[d]thiazole typically involves the reaction of 2-methylbenzo[d]thiazole with chloromethylating agents. One common method is the reaction of 2-methylbenzo[d]thiazole with formaldehyde and hydrochloric acid, which produces the chloromethyl derivative under acidic conditions . Another method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methylbenzo[d]thiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can be substituted by various nucleophiles, such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products Formed
Nucleophilic Substitution: Products include various substituted thiazoles, depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones are the primary products.
Reduction: Thiazolidine derivatives are formed.
Scientific Research Applications
4-(Chloromethyl)-2-methylbenzo[d]thiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methylbenzo[d]thiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s ability to undergo nucleophilic substitution makes it a versatile agent in modifying biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methyl-2-phenylthiazole: Contains a phenyl group instead of a chloromethyl group, altering its chemical reactivity and biological activity.
2-(Chloromethyl)thiazole: Similar structure but lacks the benzene ring, affecting its overall stability and reactivity.
Uniqueness
4-(Chloromethyl)-2-methylbenzo[d]thiazole is unique due to its combination of a chloromethyl group and a thiazole ring fused with a benzene ring. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C9H8ClNS |
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Molecular Weight |
197.69 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5H2,1H3 |
InChI Key |
GYRGVVRRSWUZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)CCl |
Origin of Product |
United States |
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